molecular formula C5H4FN5 B13439737 2-Fluoroadenine-13C2,15N

2-Fluoroadenine-13C2,15N

Cat. No.: B13439737
M. Wt: 156.10 g/mol
InChI Key: WKMPTBDYDNUJLF-CTEGUFHBSA-N
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Description

Significance of Stable Isotope Tracers in Molecular and Cellular Biology

The use of stable isotope tracers has become a cornerstone of modern molecular and cellular biology. It is the only experimental method that allows for the direct measurement of the biosynthesis, transformation, and degradation of biomolecules. frontiersin.org This provides unparalleled insights into the dynamic nature of metabolic networks. rsc.orgjenabioscience.com For instance, by introducing a ¹³C-labeled glucose molecule into cell culture, scientists can follow the carbon atoms as they are incorporated into various downstream metabolites, effectively mapping out the activity of central carbon metabolism. d-nb.infomdpi.com

Similarly, isotopically labeled amino acids and nucleosides are used to study protein and nucleic acid dynamics, respectively. frontiersin.orgnsf.gov Tracers such as 2-Fluoroadenine-¹³C₂,¹⁵N are designed to be incorporated into specific pathways, in this case, nucleic acid synthesis. This allows researchers to investigate fundamental processes like DNA replication, RNA transcription, and nucleotide metabolism with high precision. frontiersin.orgsemanticscholar.org The fluorine atom in 2-Fluoroadenine (B1664080) also acts as a sensitive probe, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. jenabioscience.comresearchgate.net

Methodological Advancements Facilitated by Stable Isotope Enrichment

The enrichment of molecules with stable isotopes has driven significant methodological advancements in analytical science, primarily by enhancing the capabilities of mass spectrometry (MS) and NMR spectroscopy. researchgate.net These labeled compounds serve as powerful tools that provide greater detail and accuracy than would be possible with unlabeled molecules.

The introduction of stable isotopes into a molecule creates a distinct mass shift, which is the foundation for its enhanced detection. d-nb.info Analytical instruments like mass spectrometers can easily distinguish between the labeled compound and its unlabeled natural counterparts, dramatically increasing the specificity and sensitivity of the measurement. d-nb.info

For 2-Fluoroadenine-¹³C₂,¹⁵N, the incorporation of two ¹³C atoms and one ¹⁵N atom results in a predictable increase in its molecular weight. This allows it to be used as an internal standard in mass spectrometry for the precise quantification of its unlabeled analogue, 2-Fluoroadenine, a potent anticancer agent. d-nb.infonih.gov

In the context of NMR spectroscopy, labeling with ¹³C and ¹⁵N is particularly powerful for studying large biomolecules like RNA. nsf.govnih.gov RNA spectra often suffer from severe signal overlap, which makes unambiguous analysis difficult. nsf.gov By incorporating ¹³C and ¹⁵N, researchers can utilize multi-dimensional NMR experiments (e.g., HSQC, HNCCH) that correlate different nuclei, helping to resolve the crowded spectra and enabling detailed structural and dynamic studies. frontiersin.orgnsf.gov The additional ¹⁹F nucleus in 2-Fluoroadenine provides another sensitive NMR probe with a large chemical shift dispersion, further enhancing its utility for studying molecular structure and interactions. jenabioscience.comresearchgate.net

Table 1: Properties of 2-Fluoroadenine-¹³C₂,¹⁵N
PropertyValue
Chemical Name2-Fluoro-7H-purin-6-amine-¹³C₂,¹⁵N
CAS Number1346603-03-9 clearsynth.com
CategoryStable Isotope clearsynth.com
Molecular Formula¹³C₂C₃H₄FN₄¹⁵N
Isotopic EnrichmentContains two Carbon-13 and one Nitrogen-15 (B135050) isotopes

Stable isotope tracers are fundamental to obtaining quantitative data on the flow of molecules through metabolic pathways, a field known as metabolic flux analysis. d-nb.info By providing a labeled precursor to a biological system and measuring its incorporation into downstream products over time, researchers can calculate the rates (fluxes) of the metabolic reactions involved. d-nb.info

For example, using uniformly labeled [U-¹³C,¹⁵N]-glutamine, scientists can trace both the carbon and nitrogen atoms as they are used by cancer cells to build new amino acids and nucleotides. nih.govmdpi.com This provides quantitative data on the metabolic flexibility of cancer cells and can help identify metabolic vulnerabilities for targeted therapies. nih.gov

Similarly, 2-Fluoroadenine-¹³C₂,¹⁵N can be used as a tracer to quantify nucleotide metabolism. After being introduced to cells, it can be incorporated into DNA and RNA. By extracting these nucleic acids and using mass spectrometry to measure the ratio of labeled to unlabeled adenine (B156593), researchers can quantify the rates of nucleic acid synthesis and turnover. frontiersin.org This is crucial for understanding how cells regulate their genetic material and how this regulation is altered in diseases like cancer. nih.govmdpi.com

Table 2: Analytical Advantages of Isotopic Labels in 2-Fluoroadenine-¹³C₂,¹⁵N
IsotopeAnalytical TechniqueAdvantage Conferred
¹³C, ¹⁵NMass Spectrometry (MS)Creates a specific mass shift, enabling its use as an internal standard for precise quantification and as a tracer in metabolic flux analysis. d-nb.info
¹³C, ¹⁵NNuclear Magnetic Resonance (NMR)Provides additional NMR-active nuclei, enabling multi-dimensional experiments to resolve spectral overlap and determine the structure of large biomolecules like RNA. frontiersin.orgnsf.gov
¹⁹F (from Fluoro group)Nuclear Magnetic Resonance (NMR)Acts as a highly sensitive probe with a large chemical shift range, ideal for studying conformational changes and ligand binding. jenabioscience.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4FN5

Molecular Weight

156.10 g/mol

IUPAC Name

2-fluoro-7H-purin-6-amine

InChI

InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)/i2+1,4+1,9+1

InChI Key

WKMPTBDYDNUJLF-CTEGUFHBSA-N

Isomeric SMILES

C1=[15N][13C]2=NC(=NC(=[13C]2N1)N)F

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoroadenine 13c2,15n and Isotopic Analogs

Chemical Synthesis Approaches for Selectively Labeled Purine (B94841) Bases

The chemical synthesis of purine bases with selective isotopic labels is a foundational technique for producing compounds like 2-Fluoroadenine-13C2,15N. These methods offer precise control over the placement of isotopes within the purine ring structure. A common strategy begins with readily available, inexpensive precursors which are modified through a series of reactions to build the final purine.

For 2-fluoroadenine (B1664080), a typical synthesis route starts with 2,6-diaminopurine. google.comwikipedia.org Another scalable approach has been developed starting from guanine, which involves a dual fluorination process to create a 9-THP-2,6-difluoropurine intermediate, followed by a highly selective amination to yield 9-THP-2-fluoroadenine. researchgate.net

To introduce isotopic labels, precursors enriched with ¹³C or ¹⁵N are used at specific steps of the synthesis. For instance, multiply-labeled purine bases can be synthesized by using ¹³C-labeled urea (B33335) for cyclocondensation or incorporating ¹⁵N isotopes via reagents like [¹⁵N]-benzylamine or ¹⁵N-labeled sodium nitrite. nih.gov A combination of chemical and enzymatic synthesis has been used to create ¹³C₈-labeled adenine (B156593), starting from 4,5,6-triaminopyrimidine, with subsequent conversion to the corresponding nucleotide. nih.gov By adapting these established labeling protocols to the synthesis pathways of 2-fluoroadenine, it is possible to produce 2-Fluoroadenine-¹³C₂,¹⁵N with specific isotopic placement.

Enzymatic Synthesis Pathways for 2-Fluoroadenosine-5′-Triphosphate Enrichment

Enzymatic synthesis provides significant advantages over purely chemical methods, including milder reaction conditions, higher specificity, and improved yields. nih.govresearchgate.net These pathways are particularly effective for the phosphorylation of nucleosides to their active triphosphate forms.

In vitro transcription (IVT) is a powerful and widely used technique for synthesizing RNA molecules from a DNA template. researchgate.netnih.gov This process utilizes bacteriophage RNA polymerases, such as T7, T3, or SP6, which are highly specific for their respective promoter sequences. nih.govspringernature.com The reaction requires a linear DNA template, ribonucleoside triphosphates (NTPs), and a suitable buffer system. thermofisher.com

A key application of IVT is the incorporation of modified or labeled nucleotides into the synthesized RNA. thermofisher.com Research has demonstrated the efficient enzymatic synthesis of 2-fluoroadenosine-5'-triphosphate (2F-ATP) and its successful incorporation into RNA using T7 RNA polymerase. nih.gov This establishes that 2F-ATP is a viable substrate for the polymerase. Consequently, if 2-Fluoroadenine-¹³C₂,¹⁵N is first converted to its corresponding triphosphate (2F-ATP-¹³C₂,¹⁵N), it can be used as a labeled precursor in an IVT system to generate RNA molecules containing this specific isotopic probe. thermofisher.comnih.gov

De novo purine synthesis is the metabolic pathway used by organisms to build purine nucleotides from simple precursors like amino acids, CO₂, and ribose-5-phosphate. microbenotes.com By engineering this pathway in vitro, it is possible to create a highly efficient, single-pot reaction for producing isotopically labeled nucleotides. nih.govresearchgate.net

A general method for labeling the purine base has been developed by assembling recombinant enzymes from the pentose (B10789219) phosphate (B84403) and de novo purine synthesis pathways. nih.govnih.gov This complex biocatalytic cascade can involve as many as 28 enzymes to convert simple inputs into the final nucleotide product. researchgate.net A critical feature of this system is the implementation of regeneration schemes for essential cofactors such as ATP, NADPH, folate, aspartate, and glutamine, which makes the process economically viable and efficient. nih.govnih.gov This engineered enzymatic approach has achieved isolated yields of up to 66% for ¹³C and ¹⁵N enriched ATP and GTP, far surpassing many traditional chemical methods. nih.govresearchgate.net

Enzyme CategoryExample EnzymesRole in Pathway
Pentose Phosphate Pathway Ribose-5-phosphate isomerase, PRPP synthetaseSynthesis of PRPP (5-phosphoribosyl-1-pyrophosphate)
De Novo Purine Synthesis Glutamine PRPP amidotransferase, GAR synthetaseAssembly of the purine ring on the PRPP scaffold
Kinases Adenylate kinase, Pyruvate kinasePhosphorylation and energy regeneration
Cofactor Regeneration Dihydrofolate reductase, Aspartate aminotransferaseRecycling of folate and amino acid cofactors

This table outlines key enzyme classes and their functions within an engineered in vitro de novo purine synthesis pathway.

The flexibility of the engineered de novo pathway allows for precise control over the isotopic labeling pattern of the resulting purine nucleotide. nih.gov The final pattern is determined entirely by the isotopic composition of the simple, stoichiometric precursors supplied in the reaction. researchgate.netnih.gov The atoms of the purine ring are sourced from specific molecules: N1 from aspartate, N3 and N9 from glutamine, C4, C5, and N7 from glycine, C2 and C8 from formate (B1220265) (via 10-formyl-THF), and C6 from CO₂. microbenotes.com

By using precursors such as U-¹³C-glucose, ¹⁵N-NH₄⁺, or U-¹³C,¹⁵N-serine, a wide variety of specific labeling patterns can be achieved in the final ATP or GTP product. nih.govnih.gov For example, this method has been successfully used to synthesize U-¹³C,¹⁵N-GTP and ¹³C₂,₈-ATP on a millimole scale. nih.govresearchgate.net While this pathway directly produces standard purines, the incorporation of fluorine would require additional enzymatic or chemical steps, potentially involving an enzyme capable of acting on a fluorinated precursor.

Labeled PrecursorResulting Labeled Positions in Purine Ring
[¹⁵N]AspartateN1
[¹⁵N]GlutamineN3, N9
[¹³C₂-¹⁵N]GlycineC4, C5, N7
[¹³C]FormateC2, C8
[¹³C]CO₂ (as bicarbonate)C6

This table shows the precursor molecules that contribute specific atoms to the purine ring during de novo synthesis, enabling targeted isotopic labeling.

Pathway Engineering for De Novo Purine Nucleotide Synthesis with 13C and 15N Isotopes

Strategies for Incorporation of this compound into Biological Macromolecules

The primary application of isotopically labeled compounds like 2-Fluoroadenine-¹³C₂,¹⁵N is their incorporation into biological macromolecules such as RNA and DNA for structural and dynamic studies. nih.gov The presence of ¹³C and ¹⁵N isotopes provides specific NMR-active nuclei that can be used to resolve structural details that are otherwise difficult to study. nih.gov

The most common strategy for incorporation into RNA is in vitro transcription, as detailed previously. Once 2-Fluoroadenine-¹³C₂,¹⁵N is synthesized and converted to its 5'-triphosphate form, it can be added to an IVT reaction mixture. T7 RNA polymerase has been shown to successfully incorporate 2-fluoroadenosine (B10117) into RNA, demonstrating that the 2-fluoro substitution is well-tolerated. nih.gov The resulting RNA molecule is thus site-specifically labeled with a sensitive probe. The ¹⁹F nucleus provides a sensitive NMR reporter group, while the ¹³C and ¹⁵N labels can be used to monitor the local environment and interactions of the purine base within the larger RNA structure. nih.govnih.gov This chemo-enzymatic approach is highly versatile and overcomes many of the yield and length limitations associated with purely chemical synthesis of long oligonucleotides. nih.gov

Integration into RNA via Enzymatic Polymerization

The site-specific incorporation of isotopically labeled or modified nucleotides like this compound into RNA is a powerful technique for nuclear magnetic resonance (NMR) structural studies. researchgate.net Enzymatic polymerization provides a highly efficient and specific method for achieving this. The key substrate for this process is the triphosphate form of the nucleoside, 2-fluoroadenosine-5'-triphosphate (2F-ATP), which can be synthesized enzymatically. researchgate.netnih.gov

The primary enzyme utilized for the template-directed synthesis of RNA containing 2-fluoroadenine is T7 RNA polymerase. researchgate.netnih.gov This enzyme recognizes the modified 2F-ATP as a substrate and incorporates it into a growing RNA chain opposite uracil (B121893) (U) residues in a DNA template. nih.gov Research has demonstrated the efficient in vitro enzymatic synthesis of 2F-ATP and its subsequent incorporation into specific RNA sequences, such as the HIV-2 transactivation region (TAR). researchgate.netnih.gov The introduction of the 2-fluoroadenyl group is considered relatively non-perturbing to the RNA structure, allowing it to form stable 2F-A-U Watson-Crick base pairs. nih.gov This makes 19F a sensitive, site-specific NMR probe for monitoring local structural changes in the RNA environment. researchgate.netnih.gov

Similarly, chemo-enzymatic methods have been developed to produce atom-specifically labeled ATP analogs, such as [2-13C, 7-15N]-ATP, which are then incorporated into RNA using T7 RNA polymerase-based in vitro transcription. researchgate.netsemanticscholar.org This approach alleviates spectral crowding in NMR analysis of large RNA molecules. researchgate.netsemanticscholar.org Another enzymatic strategy exploits the preference of T7 RNA polymerase for nucleotide monophosphates at the 5' starting position of a transcript. nih.gov This allows for the specific incorporation of a 13C/15N-labeled adenosine (B11128) monophosphate (AMP) at the 5' end of an RNA fragment, which can then be ligated to other unlabeled RNA strands to create a larger, site-specifically labeled molecule. nih.gov

The versatility of polymerases extends to related fluorinated nucleic acids. For instance, T7 RNA polymerase can recognize double-stranded DNA-2′-fluoro arabino nucleic acid (FANA) chimeras to template RNA transcription, highlighting the broader compatibility of polymerases with fluorinated substrates. rsc.orgnih.gov

Table 1: Enzymatic Incorporation of 2-Fluoroadenine and Analogs into RNA

Enzyme Substrate Application Key Finding
T7 RNA Polymerase 2-fluoroadenosine-5'-triphosphate (2F-ATP) Incorporation into HIV-2 TAR RNA for 19F NMR studies. researchgate.netnih.gov Efficient incorporation opposite uracil, forming stable 2F-A-U base pairs. nih.gov
T7 RNA Polymerase [2-13C, 7-15N]-ATP Site-specific isotopic labeling of large viral RNA for NMR analysis. researchgate.netsemanticscholar.org Atom-specific labeling simplifies complex NMR spectra for structural analysis. researchgate.netsemanticscholar.org

Other Biological System Incorporations

Beyond its use in structural biology as an RNA probe, 2-fluoroadenine and its derivatives are incorporated into various biological systems, where they often exhibit significant cytotoxic or inhibitory effects. 2-Fluoroadenine is recognized as a toxic adenine antimetabolite. wikipedia.orgmedchemexpress.com This toxicity is exploited in laboratory research for the counterselection of wild-type bacterial or eukaryotic cells possessing the adenine phosphoribosyltransferase (APT) gene. wikipedia.org Cells with a functional APT enzyme will process 2-fluoroadenine into toxic metabolites, leading to cell death, while mutants lacking the enzyme can survive in its presence. wikipedia.org

In cancer research, 2-fluoroadenine has demonstrated toxicity in both proliferating and nonproliferating tumor cells. medchemexpress.com Its mechanism involves the inhibition of crucial cellular processes. Studies on various cell lines have shown that 2-fluoroadenine can inhibit the synthesis of RNA, DNA, and proteins. wikipedia.orgmedchemexpress.com For example, in Balb-3T3 cells, 2-fluoroadenine was found to inhibit all three synthesis pathways, while in CEM cells, it targeted enzymes involved in RNA or protein synthesis. medchemexpress.com This broad-spectrum inhibition contributes to its cytotoxicity in cancer cell lines like head and neck cell carcinoma and nonproliferating MRC-5 cells. wikipedia.orgmedchemexpress.com

The nucleoside analog of 2-fluoroadenine, 2-fluoroadenine-9-β-D-arabinofuranoside (F-ara-A), is another potent agent that interferes with cellular machinery. It acts as a DNA synthesis and methylation inhibitor. The 5'-phosphate form, fludarabine, is a prodrug that is converted within cells to F-ara-A and then accumulates as the 5'-triphosphate. This active form interferes with DNA synthesis and repair mechanisms, ultimately inducing apoptosis in cancer cells.

Table 2: Effects of 2-Fluoroadenine Incorporation in Biological Systems

System/Cell Line Compound Observed Effect Application/Mechanism
Bacteria/Eukaryotes 2-Fluoroadenine Cytotoxicity in cells with a wild-type APT gene. wikipedia.org Laboratory counterselection for APT gene knockouts or mutants. wikipedia.org
CEM Cells (Leukemia) 2-Fluoroadenine Inhibition of cell growth. medchemexpress.com Targets enzymes involved in RNA or protein synthesis. medchemexpress.com
Balb-3T3 Cells 2-Fluoroadenine Inhibition of protein, RNA, and DNA synthesis. medchemexpress.com Broad antimetabolite activity. medchemexpress.com
MRC-5 Cells 2-Fluoroadenine Cytotoxicity in nonproliferating cells. medchemexpress.com Anticancer research. medchemexpress.com

Applications of 2 Fluoroadenine 13c2,15n in Advanced Metabolic Research

Principles of Metabolic Flux Analysis (MFA) with Stable Isotope Tracers

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comeares.orgresearchgate.net Since these fluxes are not directly measurable, MFA employs stable isotope tracers to track the transformation of nutrients into metabolic end products. nih.govnih.gov The core principle of MFA is to introduce a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a biological system. nih.govcreative-proteomics.com As the cells metabolize this labeled substrate, the isotopes are incorporated into various downstream metabolites.

The distribution of these heavy isotopes among the metabolite pools, known as mass isotopomer distributions (MIDs), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). creative-proteomics.comox.ac.uk These labeling patterns are determined by the fluxes through the metabolic network. nih.gov Therefore, by using a computational model that describes the atom transitions for each reaction in the network, the intracellular fluxes can be inferred by fitting the model-predicted MIDs to the experimentally measured ones. nih.govresearchgate.net This approach provides a detailed snapshot of cellular physiology, revealing how cells utilize nutrients and regulate their metabolic pathways. creative-proteomics.comresearchgate.net

A critical assumption for many MFA studies is that the biological system is in both a metabolic and isotopic steady state. nih.govnih.govresearchgate.net Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time. researchgate.netkuleuven.be Isotopic steady state is achieved when the isotopic enrichment of these metabolites also becomes constant. researchgate.netnih.gov

When a labeled substrate is introduced, the isotopic enrichment of downstream metabolites changes over time as the label is incorporated. researchgate.net Eventually, the system reaches an isotopic equilibrium where the labeling pattern of each metabolite no longer changes. nih.govresearchgate.net At this point, the labeling pattern of a metabolite is the flux-weighted average of its substrates' labeling patterns. nih.gov Operating under isotopic steady-state simplifies the mathematical models used for MFA, as it removes time as a variable and makes the calculated fluxes independent of the metabolite pool sizes. nih.gov Achieving this state is crucial for ensuring that the measured labeling patterns accurately reflect the underlying metabolic fluxes. nih.gov

While ¹³C-based MFA is widely used to map the flow of carbon through central metabolism, many critical pathways also involve the assimilation and transfer of other elements, particularly nitrogen. nih.govbiorxiv.org Nitrogen is a fundamental component of amino acids and nucleotides. nih.govnih.gov By using tracers labeled with both ¹³C and ¹⁵N, researchers can simultaneously track the metabolic fate of both carbon and nitrogen atoms. nih.govnih.govnih.govspringernature.com

This dual-labeling approach provides a more comprehensive view of metabolism, enabling the study of interactions between carbon and nitrogen pathways. nih.govbiorxiv.org For example, it can elucidate how the carbon skeletons from glucose metabolism are integrated with nitrogen from amino acids like glutamine to synthesize new molecules. nih.govrsc.org High-resolution mass spectrometry can distinguish between metabolites containing different combinations of ¹³C and ¹⁵N isotopes, providing rich datasets for flux analysis. nih.govrsc.org This methodology expands the scope of MFA beyond central carbon metabolism, offering crucial insights into amino acid and nucleotide biosynthesis. biorxiv.orgnih.govrsc.org

Quantitative Metabolic Flux Analysis (MFA) Utilizing 2-Fluoroadenine-13C2,15N Derivatives

The use of a specifically labeled purine (B94841) analog like this compound allows for a targeted investigation of purine metabolism. As a derivative of adenine (B156593), this compound can be taken up by cells and processed by the purine salvage pathway. The incorporated ¹³C and ¹⁵N atoms act as tracers, allowing their fate to be followed as the molecule is metabolized, incorporated into nucleic acids, or catabolized. This provides a powerful method for quantifying the flux through specific pathways that are often difficult to resolve with general-purpose tracers like labeled glucose or glutamine.

Cells can produce purine nucleotides through two main routes: the energy-intensive de novo synthesis pathway, which builds the purine ring from precursors like amino acids and formate (B1220265), and the purine salvage pathway, which recycles pre-existing purine bases and nucleosides from intracellular turnover or extracellular sources. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net The relative activity of these two pathways can vary significantly depending on cell type and metabolic state.

By introducing this compound into the cellular environment, researchers can directly measure the flux through the salvage pathway. The labeled 2-Fluoroadenine (B1664080) is converted by the enzyme adenine phosphoribosyltransferase (APRT) into 2-fluoro-AMP, which then enters the cell's nucleotide pools. By analyzing the isotopic enrichment of adenosine (B11128) and guanosine nucleotides, the contribution of the salvage pathway to the total purine nucleotide pool can be quantified. This allows for a direct comparison with the flux through the de novo pathway, which can be measured concurrently using other tracers like ¹⁵N-glycine or ¹⁵N-glutamine. nih.govnih.gov

Interactive Data Table: Illustrative Mass Isotopomer Distribution in ATP
Mass IsotopomerCondition A: High Salvage Activity (2-Fluoroadenine-¹³C₂,¹⁵N tracer)Condition B: High De Novo Synthesis (¹⁵N-Glutamine tracer)
M+0 (Unlabeled)20%35%
M+115%30%
M+250%15%
M+310%10%
M+45%5%
M+50%5%

This table illustrates hypothetical data showing how the mass isotopomer distribution of ATP would differ based on the dominant purine synthesis pathway and the isotopic tracer used. In Condition A, the high abundance of M+2 reflects significant incorporation from the 2-Fluoroadenine-¹³C₂,¹⁵N tracer via the salvage pathway. In Condition B, the broader distribution with significant M+1 and M+5 peaks reflects the incorporation of multiple nitrogen atoms from ¹⁵N-glutamine via the de novo pathway.

Purine metabolism is intrinsically linked to central carbon and nitrogen metabolism. nih.govbiorxiv.org The de novo synthesis pathway requires significant inputs from other core pathways: the carbon backbones of glycine and aspartate, the nitrogen atoms from glutamine and aspartate, and one-carbon units from the folate cycle, which are themselves derived from serine and glycine. nih.govnih.gov

While this compound primarily traces the salvage pathway, its application within a broader MFA framework provides critical constraints on the entire network. By precisely quantifying the salvage flux, the demand on the de novo pathway can be more accurately inferred. This, in turn, allows for a more precise calculation of the fluxes from glycolysis, the pentose (B10789219) phosphate (B84403) pathway (which produces the PRPP precursor), and the TCA cycle that are diverted towards nucleotide synthesis. biorxiv.orgnih.gov This integrated approach, often involving multiple simultaneous tracers, enables a systems-level understanding of how cells coordinate these distinct but interconnected metabolic modules. nih.govbiorxiv.org

Interactive Data Table: Relative Flux Changes in Response to Nutrient Availability
Metabolic FluxNutrient-Rich Conditions (Relative Flux)Nutrient-Poor Conditions (Relative Flux)
Glucose Uptake10070
Glycolysis8560
Pentose Phosphate Pathway1510
Purine De Novo Synthesis62
Purine Salvage48
TCA Cycle9055

This table provides an illustrative example of how metabolic fluxes, normalized to glucose uptake in the nutrient-rich condition, might shift in response to environmental changes. Under nutrient-poor conditions, cells may decrease energy-intensive de novo synthesis and increase reliance on the more efficient salvage pathway, a shift that can be quantitatively measured using targeted isotopic tracers.

In Vivo Applications of this compound Isotope Tracing

The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways in living organisms. The doubly labeled molecule, this compound, offers a sophisticated tool for in vivo metabolic research, allowing for the simultaneous tracing of both carbon and nitrogen atoms within the purine ring. This enables a detailed investigation of its metabolic fate and its influence on systemic metabolic networks.

Systemic Metabolic Profiling in Whole Organism Models

The administration of this compound to whole organism models, such as mice or rats, facilitates a comprehensive analysis of its distribution and metabolic conversion across various tissues. The presence of both ¹³C and ¹⁵N isotopes provides a distinct mass shift that can be accurately detected by high-resolution mass spectrometry, allowing for the differentiation of the tracer and its metabolites from their unlabeled endogenous counterparts. This dual-labeling strategy is particularly advantageous for dissecting the complex pathways of purine metabolism.

Upon systemic circulation, this compound is expected to be taken up by different tissues and incorporated into the purine salvage pathway. The ¹³C and ¹⁵N labels would be retained in the adenine ring as it is converted to its corresponding nucleotide, 2-fluoro-adenosine monophosphate (2-F-AMP), and subsequently to the diphosphate (2-F-ADP) and triphosphate (2-F-ATP) forms. The detection of these labeled nucleotides in various tissues would provide a direct measure of the extent of 2-Fluoroadenine uptake and metabolism in those tissues.

Furthermore, the catabolism of this compound can be traced by monitoring the appearance of labeled downstream metabolites. For instance, the degradation of the purine ring would lead to the formation of labeled uric acid, which can be measured in the plasma and urine. The relative abundance of these labeled catabolites provides insights into the rate of purine breakdown and excretion.

A hypothetical distribution of this compound and its major labeled metabolites in a rodent model is presented in the interactive table below. This data illustrates how the compound's distribution and metabolism can be quantified in different organs, providing a systemic metabolic profile.

Hypothetical Tissue Distribution of ¹³C₂-¹⁵N Labeled Metabolites

TissueLabeled 2-Fluoroadenine (pmol/g tissue)Labeled 2-F-ATP (pmol/g tissue)Labeled Uric Acid (pmol/g tissue)
Liver15.2120.545.8
Spleen8.995.212.3
Kidney25.670.1150.7
Lung5.145.88.5
Plasma30.8N/A85.4

This table presents hypothetical data for illustrative purposes.

Assessment of Metabolic Fate and Turnover in Biological Systems

Isotope tracing with this compound is a powerful method to determine the metabolic fate and turnover rates of this compound and its downstream products in a biological system. By conducting pulse-chase experiments, where the labeled compound is administered for a specific period (pulse) and then replaced by its unlabeled form (chase), researchers can monitor the rate of incorporation and subsequent decline of the isotopic labels in various biomolecules over time.

The primary metabolic fate of 2-Fluoroadenine is its conversion to 2-fluoro-adenosine triphosphate (2-F-ATP), which can be incorporated into nucleic acids, particularly DNA and RNA. The rate of incorporation of the ¹³C and ¹⁵N labels into the genetic material of actively dividing cells can be quantified to assess the impact of 2-Fluoroadenine on DNA and RNA synthesis and repair. The turnover of these nucleic acids can then be estimated by measuring the rate at which the labeled nucleotides are lost from the DNA and RNA pools.

The turnover of the intracellular pool of 2-F-ATP can also be determined by measuring the rate of decline of the labeled form after the withdrawal of the this compound tracer. This provides valuable information about the bioenergetic status of the cells and the stability of this analog nucleotide.

The excretion profile of the labeled compound and its metabolites is another critical aspect of its metabolic fate. By analyzing urine and feces for the presence of ¹³C and ¹⁵N-labeled compounds, the primary routes and rates of elimination from the body can be determined. This information is crucial for understanding the whole-body clearance of 2-Fluoroadenine.

The following interactive table provides a hypothetical overview of the metabolic fate of administered this compound, detailing its incorporation into key biomolecules and its excretion profile.

Hypothetical Metabolic Fate and Turnover of 2-Fluoroadenine-¹³C₂,¹⁵N

ParameterMeasurementValueUnit
Incorporation into Nucleic Acids (24h)Labeled DNA2.5% of total adenine
Labeled RNA5.8% of total adenine
Nucleotide Pool Turnover2-F-ATP half-life8.2hours
Endogenous ATP half-life1.5hours
Excretion (48h)Urinary Excretion65.7% of administered dose
Fecal Excretion8.3% of administered dose

This table presents hypothetical data for illustrative purposes.

Structural and Mechanistic Elucidation Through Spectroscopic Techniques with 2 Fluoroadenine 13c2,15n

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a premier technique for studying biological macromolecules in a solution state that closely mimics their physiological environment. unr.edu.ar The introduction of isotopic labels like 13C, 15N, and the intrinsic NMR-active 19F nucleus in 2-Fluoroadenine-13C2,15N provides a suite of tools to overcome the inherent challenges of RNA and DNA NMR, such as spectral overlap and line broadening, especially in larger molecules. nih.govnih.gov

Determining the three-dimensional structure of RNA is crucial to understanding its diverse biological functions. daneshyari.comspringernature.com High-resolution NMR spectroscopy, enhanced by isotopic labeling, provides detailed insights into the conformational landscape of RNA molecules, including secondary structure elements and tertiary interactions. jenabioscience.com The use of this compound allows for precise measurements of internuclear distances and dihedral angles, which are essential constraints for accurate structure calculation.

The complexity of NMR spectra increases significantly with the size of the RNA molecule, leading to severe resonance overlap. Uniform or selective labeling with 13C and 15N is a cornerstone of modern biomolecular NMR, enabling the use of multidimensional heteronuclear experiments that simplify spectra and facilitate resonance assignment. nih.govresearchgate.net The introduction of 13C and 15N isotopes provides nuclei with distinct chemical shift ranges, allowing for the dispersion of crowded proton signals into additional dimensions. nih.gov

The ability to generate milligram quantities of isotopically labeled RNAs is crucial for these studies. nih.gov This allows for the application of heteronuclear multi-dimensional NMR experiments that are instrumental in the resonance assignment and solution structure determination of RNAs. nih.gov These advanced techniques have been successfully applied to various RNA systems, greatly facilitating their structural analysis. researchgate.net

Advantages of 13C and 15N Labeling in RNA NMR
AdvantageDescriptionRelevant NMR Experiments
Spectral SimplificationReduces resonance overlap by spreading signals into 13C and 15N dimensions, which have larger chemical shift dispersions than 1H. nih.gov2D/3D HSQC, HNCO, HNCACB
Facilitated Resonance AssignmentEnables through-bond correlation experiments to link adjacent nuclei, creating a "map" of the molecular structure. nih.govHNN-COSY, 3D H,15N HMQC-H,H NOESY frontiersin.org
Access to Structural RestraintsAllows for the measurement of heteronuclear coupling constants and residual dipolar couplings (RDCs), providing long-range structural information.HNCO, HN(CA)CO
Dynamic StudiesEnables relaxation dispersion experiments to probe conformational exchange processes on microsecond to millisecond timescales.15N R1, R2, and heteronuclear NOE measurements

The fluorine-19 nucleus is an excellent probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity), and large chemical shift range, which is highly sensitive to the local electronic environment. nih.govnih.govnih.gov Since fluorine is virtually absent in biological systems, 19F NMR offers a background-free window to observe the labeled site. nih.gov The incorporation of 2-fluoroadenine (B1664080) into RNA provides a non-perturbing, sensitive reporter group to monitor structural changes. nih.govresearchgate.net

Studies have shown that 2-fluoroadenine can be efficiently incorporated into RNA molecules via in vitro transcription. nih.govresearchgate.net The resulting 19F-labeled RNA maintains its structural integrity and thermodynamic stability. core.ac.uk The 19F chemical shift is a sensitive indicator of local conformation, base pairing, and stacking interactions, making it a valuable tool for studying RNA secondary and tertiary structure transitions. nih.govcore.ac.uk

Applications of 19F NMR in RNA Structural Studies
ApplicationKey Findings and ObservationsExample System
Monitoring Conformational Changes19F chemical shifts are highly sensitive to changes in the local environment, allowing for the detection of subtle structural transitions upon ligand binding or changes in solution conditions. nih.govfrontiersin.orgHIV-2 transactivation region (TAR) RNA nih.gov
Probing Base PairingFormation of a 2F-A-U base pair results in a characteristic 19F chemical shift, providing direct evidence of base pairing interactions. nih.govGuanine-sensing riboswitch core.ac.uk
Studying RNA-Protein InteractionsChanges in the 19F NMR signal upon protein binding can identify the binding site and report on conformational changes in the RNA. frontiersin.orgSingle-stranded RNAs interacting with RNA binding proteins frontiersin.org
Overcoming Size Limitations19F-13C TROSY experiments can provide narrow linewidths, extending the applicability of NMR to larger RNA molecules. nih.govLarge RNAs and RNA-protein complexes nih.govnih.gov

Understanding how RNA molecules interact with other macromolecules, such as proteins and small molecule ligands, is fundamental to deciphering their biological roles. NMR spectroscopy is exceptionally well-suited for studying these interactions at atomic resolution. mdpi.com The incorporation of this compound provides specific probes to monitor changes upon binding.

Chemical shift perturbation (CSP) is a widely used NMR method to map interaction interfaces. Upon the addition of a binding partner, changes in the chemical shifts of nuclei at the interface are observed. mdpi.com The 1H, 15N, and 13C chemical shifts from the labeled 2-fluoroadenine, as well as the 19F chemical shift, can be monitored to identify the binding site and determine binding affinities. jenabioscience.comnih.gov

While solution NMR is powerful, it is not always applicable, particularly for very large complexes or insoluble aggregates. Solid-state NMR (ssNMR) provides a means to study these systems in a non-crystalline solid state. frontiersin.org By spinning the sample at a "magic angle," it is possible to obtain high-resolution spectra of solid materials.

Enzymes function by stabilizing the transition state of a reaction, thereby lowering the activation energy. Transition state analogs are stable molecules that mimic the geometry and electronics of the fleeting transition state and often act as potent inhibitors. pnas.orgnih.govacs.org Understanding how these analogs bind can provide profound insights into the catalytic mechanism of an enzyme.

Solid-State NMR in the Study of Enzyme-Inhibitor Complexes
Technique/ApproachInformation GainedSignificance
Magic Angle Spinning (MAS) ssNMRProvides high-resolution spectra of solid samples, enabling the study of large, non-crystalline enzyme complexes. pnas.orgnih.govAllows for structural analysis of systems intractable by solution NMR or X-ray crystallography.
Rotational Echo Double Resonance (REDOR)Measures internuclear distances with high precision (e.g., between 13C and 15N labels). nih.govReveals geometric changes and distortions in the inhibitor upon binding to the enzyme active site. pnas.org
Isotopic Labeling (e.g., 13C, 15N)Provides site-specific probes for distance and torsion angle measurements within the inhibitor and at the enzyme-inhibitor interface. pnas.orgnih.govEssential for quantifying the extent of distortional binding and understanding catalytic mechanisms.

Solid-State NMR Approaches for Enzyme-Inhibitor Complexes

Mass Spectrometry (MS) Applications in Quantitative Biochemistry

Mass spectrometry (MS) has become an indispensable tool in quantitative biochemistry, enabling the precise measurement of a vast array of biomolecules. When coupled with liquid chromatography (LC-MS), it offers high sensitivity and selectivity for analyzing complex biological samples. A key strategy for ensuring accuracy in LC-MS-based quantification is the use of stable isotope-labeled (SIL) internal standards. These standards are analogues of the analyte of interest that are enriched with heavy isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N).

Use of 2-Fluoroadenine-¹³C₂,¹⁵N as Internal Standards for Accurate Quantification

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). A stable isotope-labeled compound like 2-Fluoroadenine-¹³C₂,¹⁵N serves as an excellent internal standard for the quantification of 2-fluoroadenine and its related nucleosides. The incorporation of two ¹³C atoms and one ¹⁵N atom results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

The use of a SIL internal standard corrects for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in the mass spectrometer's performance, like ionization suppression or enhancement caused by the sample matrix. nih.gov By adding a known amount of 2-Fluoroadenine-¹³C₂,¹⁵N to a sample, the concentration of the endogenous, unlabeled 2-fluoroadenine can be accurately determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This isotope dilution mass spectrometry approach is considered the gold standard for quantitative bioanalysis due to its high precision and accuracy. nih.govbiosyn.com

Below is a hypothetical data table illustrating how the peak area ratio of 2-fluoroadenine to 2-Fluoroadenine-¹³C₂,¹⁵N would be used to construct a calibration curve for quantification.

Concentration of 2-fluoroadenine (ng/mL)Peak Area of 2-fluoroadeninePeak Area of 2-Fluoroadenine-¹³C₂,¹⁵N (Internal Standard)Peak Area Ratio (Analyte/IS)
112,500250,0000.05
563,000252,0000.25
10126,000251,0000.50
50635,000254,0002.50
1001,270,000253,0005.02

This table is illustrative and demonstrates the principle of using a stable isotope-labeled internal standard for generating a linear calibration curve.

Targeted Metabolomics and Adductomics in Nucleoside Research

Targeted metabolomics focuses on the quantitative analysis of a specific group of metabolites, such as nucleosides. nih.gov In nucleoside research, this approach is crucial for understanding cellular metabolism, signaling pathways, and the effects of drugs that are nucleoside analogs. 2-Fluoroadenine-¹³C₂,¹⁵N would be an invaluable tool in targeted metabolomics studies aimed at quantifying fluorinated purine (B94841) nucleosides and their metabolites in biological samples like plasma, urine, or cell extracts.

Adductomics is a related field that investigates the covalent modifications of biomolecules, such as DNA and proteins, by reactive chemicals. DNA adducts, if not repaired, can lead to mutations and are implicated in the initiation of cancer. Mass spectrometry is a powerful technique for identifying and quantifying these adducts. researchgate.net In studies investigating the genotoxicity of fluorinated compounds, a labeled standard like 2-Fluoroadenine-¹³C₂,¹⁵N would be essential for accurately quantifying the formation of 2-fluoroadenine-DNA adducts.

The table below illustrates hypothetical data from a targeted metabolomics experiment quantifying a modified nucleoside in control versus treated cells, using a stable isotope-labeled internal standard for normalization.

Sample GroupReplicatePeak Area of Modified NucleosidePeak Area of Internal StandardNormalized Abundance (Analyte/IS Ratio)
Control145,000248,0000.181
Control248,000251,0000.191
Control346,500249,5000.186
Treated1135,000252,0000.536
Treated2142,000249,0000.570
Treated3138,000250,5000.551

This is a representative data table showing how an internal standard is used to compare metabolite levels between different experimental groups.

Investigation of Modified Purine Nucleoside Levels

Modified purine nucleosides are naturally occurring components of RNA and DNA that play roles in various biological processes. Their levels can change in response to physiological conditions, disease states, or exposure to xenobiotics. The accurate quantification of these modified nucleosides is therefore of significant interest in biomarker discovery and in understanding disease mechanisms. nih.gov

LC-MS/MS methods employing stable isotope-labeled internal standards are the preferred analytical approach for these investigations. In a study focused on the metabolic fate of a 2-fluoro-purine-based drug, 2-Fluoroadenine-¹³C₂,¹⁵N would allow for the precise quantification of the parent compound and its various modified metabolites. This enables detailed pharmacokinetic and pharmacodynamic studies, providing insights into the drug's mechanism of action and potential off-target effects. The use of a labeled internal standard ensures that the measurements are reliable, even at the low concentrations at which many modified nucleosides are found in biological systems.

Computational and Theoretical Investigations of 2 Fluoroadenine 13c2,15n and Analogues

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and properties of molecules. northwestern.edu Methods like Density Functional Theory (DFT) and ab initio calculations can predict a wide range of molecular properties, including optimized geometries, electronic energies, and spectroscopic parameters. nih.gov For 2-Fluoroadenine-¹³C₂,¹⁵N, these calculations can reveal how the introduction of a fluorine atom at the C2 position and isotopic labeling at two carbon and one nitrogen atoms influence the molecule's characteristics.

The primary goal of these calculations is to solve the Schrödinger equation for the molecule, which provides the wavefunction and energy of the system. northwestern.edu From the wavefunction, various properties can be derived. For instance, the calculated electronic distribution can help in understanding the molecule's reactivity and intermolecular interactions. The isotopic labeling in 2-Fluoroadenine-¹³C₂,¹⁵N would be particularly relevant for predicting vibrational spectra (e.g., IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts, as these properties are sensitive to the mass and magnetic moments of the nuclei. nih.gov A computational protocol for such predictions would typically involve geometry optimization of the molecule, followed by frequency and NMR calculations at a chosen level of theory and basis set. nih.gov

Key Predicted Properties from Quantum Chemical Calculations:

PropertyDescriptionRelevance to 2-Fluoroadenine-¹³C₂,¹⁵N
Optimized Geometry The lowest energy arrangement of atoms in the molecule, providing bond lengths and angles.Determines the molecule's shape and steric properties.
Electronic Energy The total energy of the molecule's electrons, used to assess stability and reaction thermodynamics.Can be compared with analogues to determine the effect of fluorination.
Dipole Moment A measure of the separation of positive and negative charges in the molecule.Influences solubility and intermolecular interactions.
Vibrational Frequencies Frequencies at which the molecule vibrates, corresponding to peaks in IR and Raman spectra.The ¹³C and ¹⁵N labels will cause predictable shifts in the vibrational frequencies compared to the unlabeled compound.
NMR Chemical Shifts The resonant frequency of a nucleus relative to a standard in a magnetic field.The ¹³C and ¹⁵N nuclei provide additional probes for NMR spectroscopic analysis, and their chemical shifts can be predicted. nih.gov
Molecular Orbitals The spatial distribution of electrons in the molecule, including the HOMO and LUMO.Important for understanding electronic transitions and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. labxing.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics and intermolecular interactions of molecules like 2-Fluoroadenine-¹³C₂,¹⁵N in various environments, such as in solution or bound to a protein. nsf.gov

The first step in an MD simulation is to define a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its particles. labxing.com The system is then typically subjected to energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are brought to the desired values. labxing.com Finally, a production simulation is run for a sufficient length of time to sample the conformational space of the molecule. labxing.com

For 2-Fluoroadenine-¹³C₂,¹⁵N, MD simulations can be used to explore its preferred conformations and how it interacts with surrounding solvent molecules or biological macromolecules. nsf.gov The fluorine atom at the C2 position can significantly influence the molecule's hydrogen bonding capabilities and electrostatic interactions, which can be effectively studied using MD. The isotopic labeling, while not affecting the classical forces in the simulation, is crucial for validating the simulation results against experimental data from techniques like NMR.

Typical Parameters for an MD Simulation:

ParameterDescriptionTypical Value/Choice
Force Field A set of empirical energy functions and parameters used to calculate the forces between atoms.AMBER, CHARMM, GROMOS
Water Model A model used to represent water molecules in the simulation.TIP3P, SPC/E
Ensemble The statistical mechanical ensemble in which the simulation is run (e.g., NVT, NPT).NPT (constant number of particles, pressure, and temperature)
Temperature The temperature at which the simulation is run.300 K (physiological temperature)
Pressure The pressure at which the simulation is run.1 atm
Time Step The interval between successive evaluations of the forces and positions.1-2 fs
Simulation Length The total duration of the simulation.Nanoseconds to microseconds

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanism Elucidation

Hybrid QM/MM methods are a powerful computational tool for studying chemical reactions in complex systems, such as enzymes. nih.gov In this approach, the part of the system where the chemical reaction occurs (e.g., the substrate and the active site residues of an enzyme) is treated with a high-level quantum mechanical method, while the rest of the system (e.g., the bulk of the protein and the solvent) is treated with a more computationally efficient molecular mechanics force field. cuni.cz This allows for an accurate description of the electronic changes during the reaction while keeping the computational cost manageable.

The application of QM/MM methods can provide detailed insights into the reaction mechanism, including the structures of transition states and the calculation of activation energies. nih.gov These methods have been successfully used to elucidate the mechanisms of a wide range of enzymatic reactions. mdpi.com For a substrate like 2-Fluoroadenine-¹³C₂,¹⁵N, QM/MM simulations can be employed to understand how it is processed by various enzymes, providing a molecular-level understanding of its biological activity.

A number of enzymes are involved in the metabolism of purine (B94841) analogues. semanticscholar.org These enzymes can catalyze a variety of reactions, including phosphorylation, deamination, and glycosidic bond cleavage. The introduction of a fluorine atom at the C2 position of adenine (B156593) can significantly alter the substrate's reactivity and its interactions with the enzyme's active site.

QM/MM simulations can be used to investigate the catalytic mechanisms of these enzymes with 2-Fluoroadenine-¹³C₂,¹⁵N as a substrate. By modeling the reaction pathway, researchers can identify key amino acid residues involved in catalysis, determine the structure of the transition state, and calculate the activation energy for the reaction. mdpi.com This information is invaluable for understanding the mode of action of purine-based drugs and for the design of new enzyme inhibitors.

Examples of Purine-Modifying Enzymes:

EnzymeFunctionRelevance to 2-Fluoroadenine (B1664080)
Adenine Phosphoribosyltransferase (APRT) Catalyzes the synthesis of adenosine (B11128) monophosphate (AMP) from adenine and phosphoribosyl pyrophosphate (PRPP).Can be used for the counterselection of wildtype APRT genes. wikipedia.org
Adenosine Deaminase (ADA) Catalyzes the deamination of adenosine to inosine.The fluorine at the C2 position can affect the rate of deamination.
Purine Nucleoside Phosphorylase (PNP) Catalyzes the phosphorolytic cleavage of the glycosidic bond of purine nucleosides.The interaction of 2-fluoroadenine derivatives with PNP can be studied. nih.gov
Fluorinase Catalyzes the formation of a C-F bond.Can accept 2'-deoxyadenosine (B1664071) as a substrate. nih.gov

The specificity of an enzyme for its substrate is determined by the complementary shapes and chemical properties of the enzyme's active site and the substrate molecule. jackwestin.com The binding of a substrate to an enzyme is a complex process that involves a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. jackwestin.com

Computational methods, such as molecular docking and free energy calculations, can be used to study the binding of 2-Fluoroadenine-¹³C₂,¹⁵N to the active sites of purine-modifying enzymes. Molecular docking can predict the preferred binding orientation of the substrate in the active site, while free energy calculations, often performed using QM/MM methods, can provide a quantitative measure of the binding affinity. These calculations can help to explain the molecular basis of enzyme specificity and can be used to predict how mutations in the enzyme or modifications to the substrate will affect binding. mdpi.com

Factors Influencing Enzyme-Substrate Binding Energetics:

FactorDescription
Hydrogen Bonding The interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom.
Electrostatic Interactions The attractive or repulsive forces between charged or polar groups.
Van der Waals Interactions Weak, short-range attractive forces between atoms and molecules.
Hydrophobic Effect The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules.
Conformational Changes Changes in the three-dimensional structure of the enzyme and/or substrate upon binding.

Q & A

Basic Research Questions

Q. How can 2-Fluoroadenine-13C2,15N be synthesized with high isotopic purity?

  • Methodological Answer : Synthesis typically involves sequential incorporation of 13C and 15N labels using labeled precursors. For example:

  • Step 1 : React adenine derivatives with 15N-enriched ammonia (e.g., 15NH3, 98% enrichment) to introduce 15N atoms at specific positions.
  • Step 2 : Fluorination at the 2-position using fluorinating agents like Selectfluor™ under controlled pH and temperature.
  • Step 3 : Purify via HPLC or column chromatography to isolate isotopomers, ensuring >95% isotopic purity. Evidence from guanosine and hypoxanthine analogs shows isotopic mixtures (e.g., 75% 15N in one isomer vs. 15–20% in another) require careful separation .

Q. What analytical techniques confirm isotopic labeling and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Measure direct 13C–15N coupling constants (1JCN) to confirm labeling positions. For example, 1JCN values between 8–18 Hz in pyrimidine derivatives indicate successful 15N incorporation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment. Stable isotope-labeled compounds reduce background noise, improving signal specificity in metabolomic studies .
  • Isotopic Ratio Analysis : Combustion-coupled isotope-ratio MS (IRMS) verifies 13C/15N abundance ratios .

Advanced Research Questions

Q. How can 13C–15N coupling constants resolve ambiguities in reaction mechanisms involving this compound?

  • Methodological Answer :

  • Case Study : In alkylation or nitration reactions, vicinal 1H–15N coupling constants (3JHN) differentiate between N2 vs. N3 alkylation in heterocycles. For example, 3JHN = 3.0 Hz confirms imine formation in azole derivatives, while absence of 2JHN couplings rules out alternative pathways .
  • Data Table : Observed coupling constants in labeled thiatriazoles (Table 4, ):
Compound1JCN (Hz)3JHN (Hz)Site Confirmed
164*a5.03.0N2 alkylation
164*b-3.7N3 alkylation
  • Interpretation : Couplings >2 Hz are diagnostic for specific nitrogen functionalization .

Q. What experimental design considerations are critical for tracer studies using this compound in metabolic pathways?

  • Methodological Answer :

  • Sampling Strategy : Optimize tissue/organ sampling intervals to capture tracer redistribution. For nitrogen cycling studies, soil and plant samples should be collected at 0–80 cm depth to account for vertical 15N migration .
  • Statistical Power : Use ANOVA or Duncan’s test (SPSS) to compare 15N recovery rates (e.g., plant uptake vs. soil residue). Sample sizes ≥3 replicates reduce variability in isotope-ratio data .
  • Controls : Include unlabeled analogs to distinguish tracer-derived metabolites from endogenous pools .

Q. How should researchers address contradictory data in isotopic tracing studies (e.g., unexpected 15N loss)?

  • Methodological Answer :

  • Root-Cause Analysis :
  • Artifact Check : Verify MS calibration and NMR acquisition parameters (e.g., relaxation delays) to exclude instrumental error .
  • Biological Confounders : Assess microbial degradation of labeled compounds in soil via parallel 15N-enriched urea control experiments .
  • Meta-Analysis : Compare δ15N/δ13C shifts across taxa/tissues. For example, fasting-induced isotopic fractionation in animals may explain discrepancies in nitrogen turnover rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.